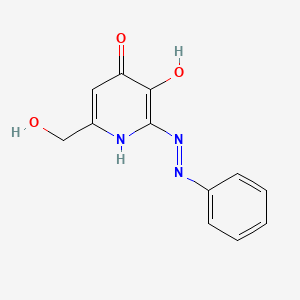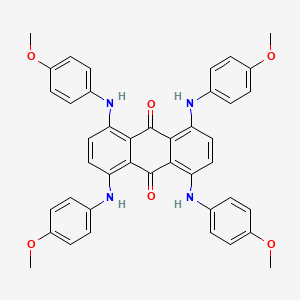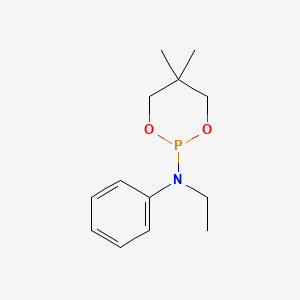
2-Oxo-2-(2-phenylphenyl)acetaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Biphenyl-2-yl)-2-oxoacetaldehyde is an organic compound that features a biphenyl group attached to an oxoacetaldehyde moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Biphenyl-2-yl)-2-oxoacetaldehyde typically involves the coupling of biphenyl derivatives with oxoacetaldehyde precursors. One common method is the diazotisation of aniline derivatives followed by coupling with benzene derivatives in the presence of a catalyst such as CuCl . This method provides good yields under mild conditions.
Industrial Production Methods
Industrial production of biphenyl compounds often employs catalytic coupling reactions such as the Ullmann reaction, Negishi coupling, and Suzuki-Miyaura coupling . These methods are scalable and can be optimized for high yields and purity, making them suitable for large-scale production.
化学反应分析
Types of Reactions
2-(Biphenyl-2-yl)-2-oxoacetaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the oxo group to hydroxyl groups, forming alcohols.
Substitution: Electrophilic substitution reactions are common due to the presence of the biphenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
科学研究应用
2-(Biphenyl-2-yl)-2-oxoacetaldehyde has several applications in scientific research:
作用机制
The mechanism of action of 2-(Biphenyl-2-yl)-2-oxoacetaldehyde involves its interaction with molecular targets such as enzymes and receptors. The biphenyl group allows for strong binding interactions, while the oxoacetaldehyde moiety can participate in various chemical reactions, modulating the activity of the target molecules . These interactions can affect cellular pathways and biochemical processes, leading to the compound’s observed effects .
相似化合物的比较
Similar Compounds
Biphenyl: A simpler compound with two benzene rings connected by a single bond.
2-Acetylbiphenyl: Similar structure but with an acetyl group instead of an oxoacetaldehyde moiety.
4,4’-Dichlorobiphenyl: A biphenyl derivative with chlorine substituents.
Uniqueness
2-(Biphenyl-2-yl)-2-oxoacetaldehyde is unique due to the presence of both the biphenyl group and the oxoacetaldehyde moiety.
属性
分子式 |
C14H10O2 |
|---|---|
分子量 |
210.23 g/mol |
IUPAC 名称 |
2-oxo-2-(2-phenylphenyl)acetaldehyde |
InChI |
InChI=1S/C14H10O2/c15-10-14(16)13-9-5-4-8-12(13)11-6-2-1-3-7-11/h1-10H |
InChI 键 |
LWHYMEODYYIRJM-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2C(=O)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1,1'-[Methylenedi(4,1-phenylene)]bis(3,4-dimethylidenepyrrolidine)](/img/structure/B14326920.png)




silane](/img/structure/B14326938.png)
![3,3'-[Octane-1,8-diylbis(oxy)]dibenzoyl chloride](/img/structure/B14326945.png)


![N-[3-[bis(2-hydroxyethyl)amino]propyl]prop-2-enamide](/img/structure/B14326969.png)

![Acetic acid, [(2,4-dinitrophenyl)hydrazono]-, ethyl ester, (E)-](/img/structure/B14326976.png)

